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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of FM04, a potent

flavonoid inhibitor of P-glycoprotein (P-gp), primarily for the enhancement of chemotherapeutic

drug efficacy. The following sections detail its mechanism of action, established dosages in

murine models, and protocols for administration.

Introduction to FM04
FM04 is a flavonoid monomer identified as a potent and non-toxic modulator of P-glycoprotein.

[1][2] P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance

(MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of

the cell.[3][4] By inhibiting P-gp, FM04 can increase the intracellular concentration and

therapeutic efficacy of co-administered anticancer drugs. It has also been shown to inhibit

cytochrome P450 enzymes CYP2C8 and CYP3A4, which can improve the oral bioavailability of

drugs metabolized by these enzymes.[5]

Mechanism of Action
FM04 inhibits P-glycoprotein through a novel, non-competitive mechanism. It binds to the

nucleotide-binding domain 2 (NBD2) of P-gp, specifically interacting with residues such as

Q1193 and I1115.[1][6] This interaction is believed to disrupt the normal ATP hydrolysis cycle

required for drug efflux, thereby inhibiting the pump's function. Unlike competitive inhibitors,

FM04 is not a transport substrate of P-gp.[2][5] Interestingly, FM04 has been observed to
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stimulate the ATPase activity of P-gp, suggesting a complex interaction that uncouples ATP

hydrolysis from substrate transport.[2]

Data Presentation: In Vivo Efficacy of FM04
The following tables summarize the quantitative data from preclinical studies of FM04 in mouse

models.

Table 1: Intraperitoneal (I.P.) Co-administration of FM04 with Paclitaxel (PTX) in a Human

Melanoma Xenograft Model

Drug/Vehicl
e

Dosage
(mg/kg)

Administrat
ion Route

Animal
Model

Key
Findings

Reference

FM04 28 I.P.

Human

Melanoma

MDA435/LCC

6MDR

Xenograft in

mice

Co-

administered

with PTX (12

mg/kg, I.V.)

resulted in a

56%

reduction in

tumor

volume. No

toxicity or

animal death

was

observed.

[5]

Paclitaxel

(PTX)
12 I.V.

Human

Melanoma

MDA435/LCC

6MDR

Xenograft in

mice

Administered

in

combination

with FM04.

[5]

Table 2: Oral (P.O.) Co-administration of FM04 with Paclitaxel (PTX) in a Human Melanoma

Xenograft Model
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Drug/Vehicl
e

Dosage
(mg/kg)

Administrat
ion Route

Animal
Model

Key
Findings

Reference

FM04 45 P.O.

Human

Melanoma

MDA435/LCC

6MDR

Xenograft in

mice

Co-

administered

with PTX (40,

60, or 70

mg/kg, P.O.)

suppressed

tumor growth

by at least

73%. No

serious

toxicity was

observed.

[5]

FM04 45 P.O. Mice

Increased the

intestinal

absorption of

PTX from

0.2% to 14%

and improved

the area

under the

curve (AUC)

by 57- to 66-

fold.

[5]

Paclitaxel

(PTX)
40, 60, or 70 P.O.

Human

Melanoma

MDA435/LCC

6MDR

Xenograft in

mice

Administered

in

combination

with FM04.

[5]

Toxicology and Safety
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In the reported preclinical studies, FM04 was well-tolerated at effective doses. No serious

toxicity or animal deaths were observed with intraperitoneal administration of 28 mg/kg or oral

administration of 45 mg/kg in mice.[5] Flavonoids, as a class, are generally considered to have

low toxicity.[7][8] However, a formal acute toxicity study to determine the LD50 of FM04 has not

been published. Researchers should conduct appropriate safety monitoring in their specific

animal models.

Experimental Protocols
The following are detailed protocols for the intraperitoneal and oral administration of FM04 in

mice, based on established guidelines and the available literature.

Protocol 1: Intraperitoneal (I.P.) Injection of FM04 in Mice
Materials:

FM04

Appropriate vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). Note: As FM04 is

poorly water-soluble, the vehicle should be optimized and validated for solubility and animal

tolerance.

Sterile syringes (1 mL) and needles (25-27 gauge)

70% ethanol for disinfection

Animal scale

Appropriate personal protective equipment (PPE)

Procedure:

Preparation of Dosing Solution:

Accurately weigh the required amount of FM04.

Prepare the vehicle. A common vehicle for poorly soluble compounds is a mixture of

DMSO, Cremophor EL, and saline (e.g., in a 1:1:8 ratio). The final concentration of DMSO
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should be kept low to minimize toxicity.

Dissolve the FM04 in the vehicle to achieve the desired final concentration for a 28 mg/kg

dosage. The injection volume should not exceed 10 mL/kg body weight.

Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter.

Warm the solution to room or body temperature before injection to minimize animal

discomfort.

Animal Preparation and Injection:

Weigh the mouse to determine the precise injection volume.

Properly restrain the mouse, ensuring a firm but gentle grip.

Position the mouse with its head tilted slightly downwards.

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum

and urinary bladder.[9]

Disinfect the injection site with 70% ethanol.

Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal

cavity.[10]

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

Slowly inject the FM04 solution.

Withdraw the needle and return the mouse to its cage.

Post-Injection Monitoring:

Observe the animal for any signs of distress, pain, or adverse reactions immediately after

the injection and at regular intervals as dictated by the experimental protocol.

Protocol 2: Oral Gavage of FM04 in Mice
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Materials:

FM04

Appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium, corn oil). Note: The vehicle

choice depends on the physicochemical properties of FM04 and should be optimized.

Sterile oral gavage needles (18-20 gauge for adult mice, with a ball tip)

Sterile syringes (1 mL)

Animal scale

Appropriate PPE

Procedure:

Preparation of Dosing Suspension/Solution:

Weigh the required amount of FM04.

Prepare the chosen vehicle. For suspensions, a suspending agent like 0.5%

carboxymethylcellulose is commonly used.

Prepare the dosing formulation to achieve the desired final concentration for a 45 mg/kg

dosage. The maximum gavage volume for a mouse is typically 10 mL/kg.[11]

Ensure the formulation is well-mixed before each administration.

Animal Preparation and Gavage:

Weigh the mouse to calculate the accurate volume for administration.

Measure the appropriate length for gavage needle insertion by holding the needle

alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.

Mark the needle to prevent over-insertion.[12]

Properly restrain the mouse, holding it in a vertical position to straighten the esophagus.
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Gently insert the gavage needle into the mouth, passing it over the tongue and into the

esophagus. The mouse should swallow the tube as it is advanced. Do not force the

needle.[13]

Once the needle is correctly positioned, slowly administer the FM04 formulation.

Gently remove the gavage needle along the same path of insertion.

Post-Gavage Monitoring:

Return the mouse to its cage and monitor for any signs of respiratory distress, which could

indicate accidental administration into the trachea.[14]

Observe the animal for any other adverse effects according to the study design.
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Caption: Mechanism of FM04-mediated inhibition of P-glycoprotein drug efflux.
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Experimental Workflow for In Vivo Efficacy Testing of
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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